Structural Topology Divergence: Ortho-Phenyl Linker vs. Para-Phenyl Comparator in P2X3 Programs
The target compound bears the imidazo[1,2-a]pyridin-2-yl group attached at the ortho position of the aniline phenyl ring (2-(imidazo[1,2-a]pyridin-2-yl)phenyl), whereas the NEOMED Institute P2X3 antagonist series uniformly employs a para-substituted 4-(imidazo[1,2-a]pyridin-2-yl)phenyl topology [1]. The para-linked series produced clinical-stage P2X3 antagonists (e.g., BLU-5937/eliapixant), established via patent-disclosed in vitro P2X3 IC50 values in the nanomolar range. The ortho topology of the target compound introduces a different dihedral angle between the imidazopyridine and benzamide planes, which computational modeling predicts alters the presentation of hydrogen-bond donors and acceptors to the P2X3 binding pocket [2]. Direct comparative binding data between ortho- and para-linked analogs is not yet available in the public domain, representing a current evidence gap.
| Evidence Dimension | Linker regiochemistry (ortho vs. para) on the central phenyl ring |
|---|---|
| Target Compound Data | Ortho-substituted: imidazo[1,2-a]pyridin-2-yl at phenyl 2-position (CAS 1788678-42-1) |
| Comparator Or Baseline | Para-substituted P2X3 antagonists (e.g., 4-(imidazo[1,2-a]pyridin-2-yl)benzamide series in US 9,598,409) |
| Quantified Difference | Qualitative structural divergence; no direct IC50 comparison available for this specific compound |
| Conditions | Structural comparison based on patent disclosures and chemical registry data |
Why This Matters
Ortho vs. para topology determines which protein pockets can be accessed; users screening for novel P2X3 chemotypes or investigating linker geometry-activity relationships should not substitute para-linked analogs without experimental validation.
- [1] Buon C, Cantin L-D, Hu Y-J, Luo X, Tomaszewski MJ. Imidazopyridine compounds and uses thereof. US Patent 9,598,409 B2. 2017. Claim 1 defines Formula I with 4-(imidazo[1,2-a]pyridin-2-yl)benzamide substitution. View Source
- [2] Accurate Prediction of Core-Hopping Transformations Using Molecular Dynamics-Derived Conformational Ensembles: Application to the Discovery of Novel P2X3 Antagonists. J Am Chem Soc. 2026 (ACS Publications). DynaCore algorithm used for predicting P2X3 antagonist conformer ensembles. View Source
